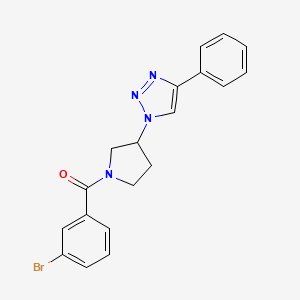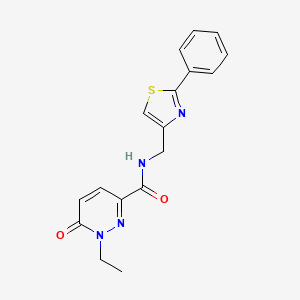
1-(6-Bromopyridin-2-yl)-2-fluoroethanol
Vue d'ensemble
Description
1-(6-Bromopyridin-2-yl)-2-fluoroethanol is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields of research. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a fluorine atom attached to the ethanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-2-yl)-2-fluoroethanol typically involves the bromination of pyridine derivatives followed by the introduction of the fluoroethanol group. One common method includes the reaction of 6-bromopyridine with ethylene oxide in the presence of a base to yield the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Bromopyridin-2-yl)-2-fluoroethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of 1-(6-bromopyridin-2-yl)-2-fluoroacetaldehyde.
Reduction: Formation of 1-(6-pyridin-2-yl)-2-fluoroethanol.
Substitution: Formation of 1-(6-aminopyridin-2-yl)-2-fluoroethanol.
Applications De Recherche Scientifique
1-(6-Bromopyridin-2-yl)-2-fluoroethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(6-Bromopyridin-2-yl)-2-fluoroethanol involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects by inhibiting or activating enzymes, disrupting cellular processes, or interacting with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Bromopyridin-2-yl)ethanone
- (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Uniqueness
1-(6-Bromopyridin-2-yl)-2-fluoroethanol is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-(6-bromopyridin-2-yl)-2-fluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c8-7-3-1-2-5(10-7)6(11)4-9/h1-3,6,11H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBWJUJWJMITSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate](/img/structure/B2996245.png)



![N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2996249.png)
![6-Aminospiro[3.3]heptan-2-ol](/img/structure/B2996250.png)
![11-methyl-12-(2-methylprop-2-en-1-yl)-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2996253.png)


![Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B2996259.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2996263.png)


